N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)oxane-4-carboxamide
Description
N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)oxane-4-carboxamide is a synthetic organic compound belonging to the quinoline family. This compound features a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. The presence of the oxane (tetrahydropyran) ring and the carboxamide group adds to its structural complexity and potential for diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-2-9-20-16-5-4-15(12-14(16)3-6-17(20)21)19-18(22)13-7-10-23-11-8-13/h4-5,12-13H,2-3,6-11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJLEEXPNJHLPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)oxane-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Propyl Group: The propyl group can be introduced through alkylation reactions using propyl halides in the presence of a base.
Formation of the Oxane Ring: The oxane ring can be formed by cyclization reactions involving appropriate diols and acid catalysts.
Carboxamide Formation: The final step involves the introduction of the carboxamide group through amidation reactions using carboxylic acids or their derivatives (e.g., acid chlorides) with amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring and the oxane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline and oxane derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)oxane-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, this compound is of interest due to its potential pharmacological activities. Compounds with quinoline cores are known for their antimicrobial, antiviral, and anticancer properties. Research is ongoing to explore these activities in this compound.
Medicine
In medicine, derivatives of quinoline compounds are used in the treatment of various diseases. This compound could serve as a lead compound for the development of new therapeutic agents, particularly in the areas of infectious diseases and cancer.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the electronic characteristics of the quinoline core.
Mechanism of Action
The mechanism of action of N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)oxane-4-carboxamide involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes involved in critical biological pathways, such as topoisomerases and kinases, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: An antimalarial drug with a quinoline core.
Nalidixic Acid: An antibacterial agent with a similar quinoline structure.
Uniqueness
N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)oxane-4-carboxamide is unique due to the presence of the oxane ring and the carboxamide group, which confer additional chemical reactivity and potential biological activity. These structural features distinguish it from simpler quinoline derivatives and may enhance its pharmacological properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
